molecular formula C8H10IN B1349147 2-Ethyl-4-iodoaniline CAS No. 99471-67-7

2-Ethyl-4-iodoaniline

Cat. No. B1349147
CAS RN: 99471-67-7
M. Wt: 247.08 g/mol
InChI Key: PLKZGDYLTZBAEH-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

To a stirred solution of 2-ethylaniline (1.88 g, available from Aldrich) and sodium acetate (1.27 g) in acetic acid (20 ml) was added iodine monochloride (1 ml, available from Aldrich). The mixture was stirred at 20° C. for 90 min and then the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (25 ml) and saturated aqueous sodium carbonate solution (25 ml). The organic layer was dried using a hydrophobic frit and the solvent was removed in vacuo. Purification by C18 SPE eluting with 20% acetonitrile in water gave the title compound as a purple solid (0.402 g).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].C([O-])(=O)C.[Na+].[I:15]Cl>C(O)(=O)C>[CH2:1]([C:3]1[CH:9]=[C:8]([I:15])[CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
1.27 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
ICl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (25 ml) and saturated aqueous sodium carbonate solution (25 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by C18 SPE
WASH
Type
WASH
Details
eluting with 20% acetonitrile in water

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)C1=C(N)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.402 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.